molecular formula C6H4F3IN2 B1315950 3-Iodo-5-(trifluoromethyl)pyridin-2-amine CAS No. 211308-82-6

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1315950
CAS No.: 211308-82-6
M. Wt: 288.01 g/mol
InChI Key: VOBRARFDTYAAFC-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C₆H₄N₂F₃I and a molecular weight of 288.01 g/mol It is a pyridine derivative characterized by the presence of an iodine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring

Biochemical Analysis

Biochemical Properties

3-Iodo-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, while in vivo studies have highlighted potential long-term impacts on tissue function and organismal health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity. These findings underscore the importance of careful dosage optimization in preclinical studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and fatty acid oxidation. By influencing these pathways, this compound can alter metabolic flux and metabolite levels, thereby impacting overall cellular energy balance and biosynthetic capacity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound in certain tissues, influencing its localization and bioavailability. These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. The localization of this compound in these subcellular compartments is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

The synthesis of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine typically involves the iodination of 5-(trifluoromethyl)pyridin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Iodo-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Iodo-5-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in organic synthesis. It is employed in the construction of more complex organic molecules, particularly in the pharmaceutical industry where it aids in the development of novel drug candidates. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it an attractive precursor for various medicinal compounds.

ApplicationDescription
Pharmaceutical DevelopmentUsed in the synthesis of drug candidates with enhanced bioactivity.
Agrochemical SynthesisServes as a precursor for developing pesticides and herbicides.

Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential as an anticancer agent and antibacterial compound.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are reported as follows:

Cell LineIC50 (µM)
A54912.5
MCF715.0

These findings suggest that this compound may serve as a lead compound for further development in oncology.

Antibacterial Properties

The compound has also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy surpasses that of several standard antibiotics, indicating its potential use in treating bacterial infections.

Agrochemical Applications

The unique properties of this compound make it valuable in the agrochemical sector. Its fluorinated structure enhances the stability and efficacy of agrochemicals, leading to improved crop protection strategies.

ApplicationDescription
Pesticide DevelopmentUtilized in synthesizing effective pesticides that protect crops from pests.
Herbicide FormulationContributes to the formulation of herbicides with enhanced performance.

Materials Science

In materials science, this compound is used as a building block for synthesizing new materials and catalysts. Its unique structure allows for the development of materials with specific properties beneficial for various industrial applications.

Case Study 1: Anticancer Mechanism Investigation

A study focusing on the anticancer properties of this compound revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in A549 cells, resulting in oxidative stress and subsequent apoptosis. This mechanism highlights its potential therapeutic applications in cancer treatment.

Case Study 2: Antibacterial Activity Evaluation

A comprehensive evaluation demonstrated that derivatives of this compound effectively inhibited bacterial growth across various strains, suggesting its viability as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both an iodine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and biological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C6_6H4_4F3_3IN2_2
  • Molecular Weight : 288.01 g/mol
  • CAS Number : 211308-82-6

The compound exhibits significant chemical behavior influenced by its halogen substituents, particularly the iodine atom, which acts as an effective leaving group in nucleophilic substitution reactions. This feature allows it to participate in various synthetic pathways, including palladium-catalyzed cross-coupling reactions .

Biological Activity

Research indicates that derivatives of this compound show promising biological activities, particularly in the following areas:

  • Antitumor Activity : Compounds with similar structures have been explored for their potential as anti-tumor agents. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, potentially improving their efficacy against cancer cells.
  • HIV Protease Inhibition : The compound's structural characteristics suggest potential activity against HIV protease, which is crucial for viral replication. This makes it a candidate for further investigation in antiviral drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure through SAR studies. The following table summarizes some structurally similar compounds and their notable features:

Compound NameSimilarityKey Features
3-(Difluoromethyl)-5-iodopyridin-2-amine0.97Contains difluoromethyl instead of trifluoromethyl
5-Iodo-3-(trifluoromethyl)pyridin-2-amine0.90Iodine at a different position on the pyridine ring
5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine0.87Dimethyl substitution at nitrogen
5-Iodo-3-(4-(trifluoromethyl)phenyl)pyridin-2-amine0.88Additional phenyl group enhances structural complexity

These compounds exhibit variations in substituents that can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of this compound within this class.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds related to this compound:

  • Anticancer Studies : A study focusing on various pyridine derivatives demonstrated that modifications to the pyridine ring could lead to enhanced cytotoxicity against specific cancer cell lines. The introduction of trifluoromethyl groups was noted to improve selectivity and potency against tumor cells.
  • HIV Protease Inhibition : Research has shown that certain pyridine derivatives can effectively inhibit HIV protease, a critical enzyme for viral replication. The structural features of these compounds play a significant role in their binding affinity and inhibitory activity.
  • Neuroprotective Effects : Some derivatives have been explored for their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The ability to modulate amyloid precursor protein processing suggests that these compounds could offer therapeutic benefits in treating such conditions .

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBRARFDTYAAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571850
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211308-82-6
Record name 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-(trifluoromethyl)pyridin-2-amine (3-a with R4=CF3, 1.6 g, 9.87 mmol) (Maybridge Chemical company, Cornwall, England) in N,N-dimethylformamide (30 mL) was treated at room temperature with silver sulfate (3.1 g, 9.87 mmol) and iodine (2.5 g, 9.87 mol). The reaction mixture was stirred for 14 h and filtered. The filtrated solution was concentrated in vacuo. The residue was chromatographed (SiO2, 25% ethyl acetate in hexanes) to give 5-(trifluoromethyl)-3-iodopyridin-2-amine (3-b, with R4=CF3). The iodide (3-b, with R4=CF3, 1.0 g, 3.47 mmol) and cuprous cyanide (CuCN, 78 g, 8.68 mmol) was dissolved in N,N-dimethylformamide (6 mL) and heated under the microwave at 100 C for 30 min, cooled to ambient temperature, and diluted with ethyl acetate. The precipitates were removed by filtration. The filtrated solution was partitioned between ethyl acetate and water. The organic layer was washed with brine, separated, dried (MgSO4) and concentrated in vacuo. Trituration of the residue with hexanes afforded the desired product, 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile (3-c, with R4=CF3). 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile (3-c, with R4=CF3, 545 mg, 29.2 mmol) was stirred in methanol (10 mL, saturated with ammonia) under hydrogen atmosphere in the presence of Pd/C (200 mg) overnight. The reaction mixture was filtered and the filtrate solution was concentrated in vacuo to afford the crude amine (3-d, with R4=CF3). A solution of (S)-2-phenylbutanoic acid (300 mg, 18.3 mmol) and diisopropylethylamine (888 uL, 52.4 mmol) in N,N-dimethylformamide (5 mL) was treated at room temperature with benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBop, 953 mg, 18.3 mmol). After 15 min, 3-(aminomethyl)-5-(trifluoromethyl)pyridin-2-amine (500 mg, 26.2 mmol) was added. The reaction mixture was stirred for 2 h, partitioned between ethyl acetate and 0.5N—NaOH. The aqueous layer was removed and the organic layer was washed with brine. The organic layer was separated, dried (MgSO4) and concentrated in vacuo to give the desired product (3-g); HRMS (M+1)=338.1405.
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1.6 g
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2.5 g
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30 mL
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3.1 g
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Synthesis routes and methods II

Procedure details

To a mixture of 5-(trifluoromethyl)pyridin-2-amine (12.0 g), silver(I) sulfate (23.1 g) and ethanol (400 mL) was added iodine (37.6 g) in several parts at room temperature, and the reaction mixture was stirred overnight at room temperature. To the reaction solution was added saturated aqueous sodium thiosulfate solution, and the mixture was stirred for 30 min, and neutralize with 1N aqueous sodium hydroxide solution. The insoluble substance was removed by filtration, the filtrate was extracted with ethyl acetate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (14.3 g).
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12 g
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23.1 g
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400 mL
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37.6 g
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sodium thiosulfate
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Synthesis routes and methods III

Procedure details

A mixture of 5-trifluoromethyl-pyridin-2-ylamine (32.4 g, 0.2 mol) and potassium iodate (17.12 g, 0.08 mol) in 2M sulfuric acid (400 mL) was heated at 100° C. and a solution of potassium iodide (33.2 g, 0.2 mol) in water (83 mL) was added dropwise over 1 h. The resulting mixture was heated to reflux for 12 h. After being cooled to room temperature, the mixture was adjusted to pH 7 with careful addition of solid sodium bicarbonate. The mixture was extracted with dichloromethane, washed with a saturated sodium thiosulfate solution, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3-iodo-5-trifluoromethyl-pyridin-2-ylamine (52.5 g, 91%) as yellow solid: LC/MS m/e calcd for C4H3IN2 [M+H]+ 289.01, observed 288.8.
Quantity
32.4 g
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reactant
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17.12 g
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reactant
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400 mL
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33.2 g
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83 mL
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Synthesis routes and methods IV

Procedure details

2 g (12.34 mmol) of 2-amino-5-trifluoromethylpyridine, 3.85 g (12.34 mmol) of silver sulfate and 80 mL of ethanol are introduced into a 500 mL two-necked flask equipped with a magnetic stirrer. 3.13 g (12.34 mmol) of iodine powder are then added portionwise to the reaction medium stirred at room temperature. The reaction mixture is then stirred at room temperature for 48 hours. The resulting yellow suspension is filtered, the precipitate is rinsed with ethanol and the filtrate is evaporated under reduced pressure. The residue is taken up in 100 mL of dichloromethane. This solution is washed successively with 20 mL of aqueous 5% sodium hydroxide solution, 20 mL of water and 20 mL of saturated aqueous sodium chloride solution and then dried over sodium sulfate and concentrated under reduced pressure. The resulting solid is purified by chromatography on a column of silica, eluting with a mixture of n-heptane and ethyl acetate. 1.71 g of product are obtained in the form of a pink powder.
Quantity
2 g
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reactant
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3.85 g
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catalyst
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80 mL
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solvent
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3.13 g
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reactant
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Synthesis routes and methods V

Procedure details

N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (16.8 g, 45.1 mmole) was taken up in H2SO4 (24 wt. %, 392 ml) and the mixture was stirred for 60 minutes under reflux. After cooling to RT the mixture was neutralised with 4 N NaOH and solid NaHCO3, the aqueous phase was extracted with DCM (3×200 ml) and the combined organic phases were dried over MgSO4. After filtration the solvent was removed on a rotary evaporator. 3-iodo-5-(trifluoromethyl)pyridin-2-amine (13 g, 100%) was obtained as a cream-coloured solid.
Quantity
16.8 g
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392 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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